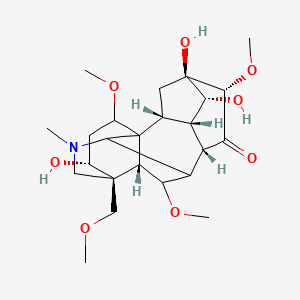
16-Epipyromesaconine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Epipyromesaconitine: is a natural compound derived from the pyrolysis of Mesaconitine. It has a molecular formula of C24H37NO8 and a molecular weight of 467.55 g/mol . This compound is primarily used for scientific research and is not intended for human consumption.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 16-Epipyromesaconitine is obtained through the pyrolysis of Mesaconitine. Pyrolysis involves heating Mesaconitine in the absence of oxygen to break down its structure and form 16-Epipyromesaconitine.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for 16-Epipyromesaconitine, as it is mainly produced for research purposes. The production is typically carried out in specialized laboratories with controlled conditions to ensure the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 16-Epipyromesaconitine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Oxidation of 16-Epipyromesaconitine can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of different substituted derivatives.
Wissenschaftliche Forschungsanwendungen
16-Epipyromesaconitine has several scientific research applications, including its use in chemistry, biology, medicine, and industry. It is often used as a reference compound in studies related to alkaloid chemistry and natural product synthesis
Wirkmechanismus
The exact mechanism of action of 16-Epipyromesaconitine is not well understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its precise mechanism and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
16-Epipyromesaconitine is structurally similar to other alkaloids derived from natural sources. Some similar compounds include:
Mesaconitine: The parent compound from which 16-Epipyromesaconitine is derived.
Aconitine: Another well-known alkaloid with similar structural features.
Echium plantagineum alkaloids: These compounds share some structural similarities with 16-Epipyromesaconitine.
Uniqueness: 16-Epipyromesaconitine is unique due to its specific structural features and the method of its synthesis through pyrolysis. This sets it apart from other similar compounds and makes it a valuable subject for scientific research.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
Molekularformel |
C24H37NO8 |
|---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
(2R,3S,4R,5R,6S,8S,13R,14R,16S,17S,18R)-4,5,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-7-one |
InChI |
InChI=1S/C24H37NO8/c1-25-8-22(9-30-2)11(26)6-12(31-3)24-10-7-23(29)20(28)13(10)14(16(27)21(23)33-5)15(19(24)25)17(32-4)18(22)24/h10-15,17-21,26,28-29H,6-9H2,1-5H3/t10-,11-,12+,13+,14+,15?,17+,18-,19?,20-,21-,22+,23-,24?/m1/s1 |
InChI-Schlüssel |
ZKWNBZCZKGJWES-YACDOJBPSA-N |
Isomerische SMILES |
CN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@H]5[C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@@H](C5=O)OC)O)OC)OC)O)COC |
Kanonische SMILES |
CN1CC2(C(CC(C34C2C(C(C31)C5C6C4CC(C6O)(C(C5=O)OC)O)OC)OC)O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


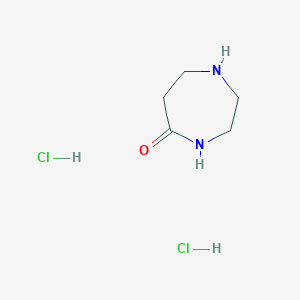

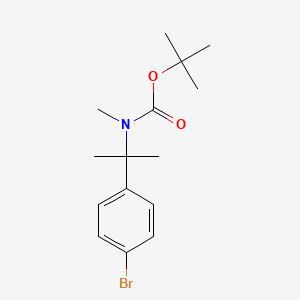

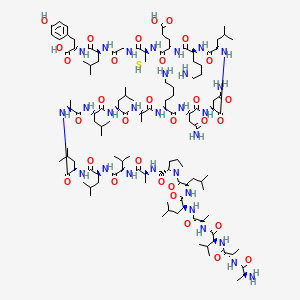

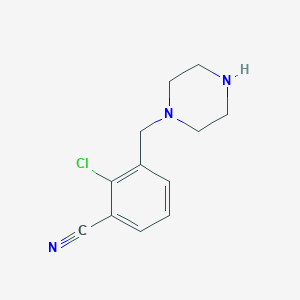
![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
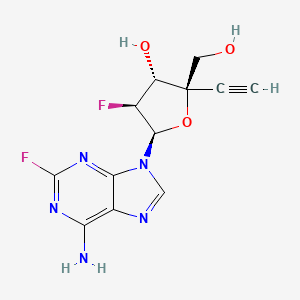
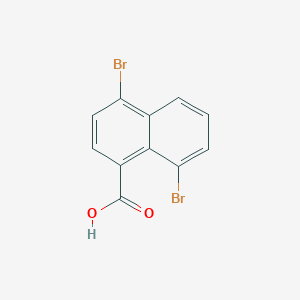
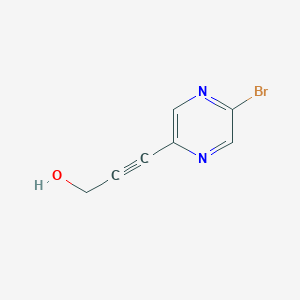
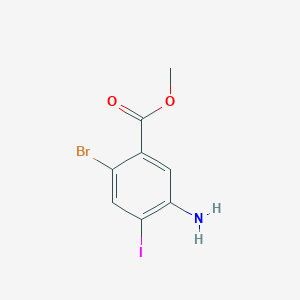
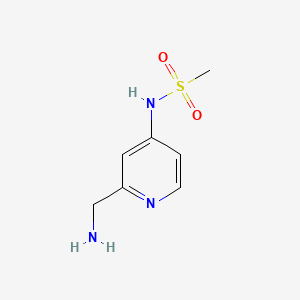
![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)
